4-(2-Nitrophenyl)butan-2-ol
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Overview
Description
4-(2-Nitrophenyl)butan-2-ol is an organic compound with the molecular formula C10H13NO3. It is a nitro-substituted phenylbutanol, characterized by the presence of a nitro group (-NO2) attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Nitrophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-(2-nitrophenyl)butan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent, as well as reaction parameters, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: 4-(2-Nitrophenyl)butan-2-one.
Reduction: 4-(2-Aminophenyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Nitrophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Nitrophenyl)butan-2-ol depends on its chemical structure and the specific reactions it undergoes. For instance, the reduction of the nitro group to an amine can lead to interactions with biological targets such as enzymes and receptors. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)butan-2-ol: Similar structure but with the nitro group in the para position.
4-(2-Aminophenyl)butan-2-ol: The reduced form with an amino group instead of a nitro group.
4-(2-Hydroxyphenyl)butan-2-ol: A hydroxyl group instead of a nitro group on the phenyl ring
Uniqueness
The ortho position of the nitro group can lead to different steric and electronic effects compared to similar compounds with substituents in other positions .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-(2-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C10H13NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
SBLWDLVRVYKYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
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